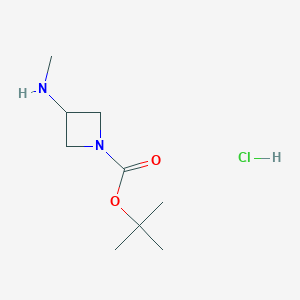

methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride

Descripción general

Descripción

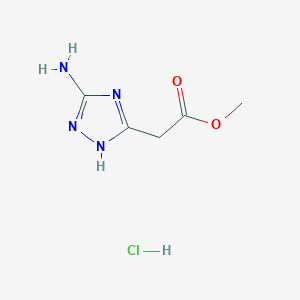

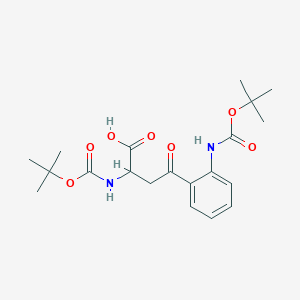

“Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in various fields, especially in medicine . The 1,2,4-triazole ring is a basic nucleus of different heterocyclic compounds with various biological applications .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Molecular Structure Analysis

The molecular structure of “methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride” is characterized by the presence of a 1,2,4-triazole ring . The 1,2,4-triazole ring is a basic nucleus of different heterocyclic compounds .Chemical Reactions Analysis

1,2,4-Triazole derivatives have been shown to exhibit various chemical reactions . For example, 4-Amino-5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol was successfully cyclized to give triazolo[3,4-b][1,3,4]thiadiazine via reacting with 3-chloropentane-2,4-dione through the intermediate .Aplicaciones Científicas De Investigación

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

- Application : This research focuses on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .

- Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

- Results : The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .

-

Synthesis of 1,2,4-triazole-containing scaffolds

- Application : This research highlights the latest strategies for the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole .

- Method : Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

- Results : 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

-

Inhibition of mitochondrial and chloroplast function

- Application : 3-Amino-1,2,4-triazole is used as an inhibitor of mitochondrial and chloroplast function .

- Method : The compound is applied to the biological system to inhibit certain functions .

- Results : The application of 3-Amino-1,2,4-triazole results in the inhibition of mitochondrial and chloroplast function .

-

Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

- Application : This research focuses on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .

- Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

- Results : The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .

-

Synthesis and Pharmacological Potentials of Triazoles

- Application : This research highlights the synthesis and pharmacological potentials of triazoles .

- Method : Various synthetic methods provide access to a wide range of triazole via multistep synthetic routes .

- Results : Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

-

Inhibition of Mitochondrial and Chloroplast Function

- Application : 3-Amino-1,2,4-triazole is used as an inhibitor of mitochondrial and chloroplast function .

- Method : The compound is applied to the biological system to inhibit certain functions .

- Results : The application of 3-Amino-1,2,4-triazole results in the inhibition of mitochondrial and chloroplast function .

-

Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

- Application : This research focuses on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .

- Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

- Results : The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .

-

Synthesis and Pharmacological Potentials of Triazoles

- Application : This research highlights the synthesis and pharmacological potentials of triazoles .

- Method : Various synthetic methods provide access to a wide range of triazole via multistep synthetic routes .

- Results : Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

-

Inhibition of Mitochondrial and Chloroplast Function

- Application : 3-Amino-1,2,4-triazole is used as an inhibitor of mitochondrial and chloroplast function .

- Method : The compound is applied to the biological system to inhibit certain functions .

- Results : The application of 3-Amino-1,2,4-triazole results in the inhibition of mitochondrial and chloroplast function .

-

- Application : This research focuses on the synthesis of 1,2,3-triazoles .

- Method : Various synthetic methods provide access to a wide range of 1,2,3-triazole via multistep synthetic routes .

- Results : 1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Propiedades

IUPAC Name |

methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c1-11-4(10)2-3-7-5(6)9-8-3;/h2H2,1H3,(H3,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMZIQANWPKELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC(=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)

![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)